molecular formula C7H4N2O4 B12919105 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde

5-Hydroxypyrimidine-2,4,6-tricarbaldehyde

Cat. No.: B12919105
M. Wt: 180.12 g/mol
InChI Key: VSTFHXQKFOTQEW-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O4 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of pyrimidine derivatives under controlled conditions. The reaction often employs reagents such as formic acid and formaldehyde in the presence of catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted pyrimidines, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is unique due to its three aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

5-hydroxypyrimidine-2,4,6-tricarbaldehyde

InChI

InChI=1S/C7H4N2O4/c10-1-4-7(13)5(2-11)9-6(3-12)8-4/h1-3,13H

InChI Key

VSTFHXQKFOTQEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(C(=NC(=N1)C=O)C=O)O

Origin of Product

United States

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